
1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)ethanone” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . It is a heterocyclic compound with a furan ring . The CAS number for this compound is 1157857-87-8 .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H9F3O2 . The molecular weight is 254.21 g/mol . Unfortunately, the specific 3D structure and InChI Key are not provided in the search results .Physical And Chemical Properties Analysis
The boiling point of “this compound” is not specified in the search results . More detailed physical and chemical properties would require additional research.Applications De Recherche Scientifique
Photoinduced Oxidative Annulation
The compound has been utilized in a photoinduced direct oxidative annulation process. This method provides access to polyheterocyclic ethanones, which is significant in the synthesis of complex organic compounds. The process is notable for not requiring transition metals or oxidants, making it a greener and more efficient method in organic synthesis (Zhang et al., 2017).
Synthesis of Quinolines
In the synthesis of dihydroquinolines, the compound has been employed as a reactant. This synthesis demonstrates its usefulness in constructing heterocyclic compounds, which have applications in medicinal chemistry and drug discovery (Walter, 1994).
Asymmetric Synthesis of Enantiomers
The compound is used in the synthesis of enantiomers of certain amines and alanines. This showcases its importance in creating chiral building blocks, crucial in the pharmaceutical industry for the development of enantioselective drugs (Demir, Seşenoğlu & Gerçek-Arkin, 2001).
Antimicrobial Applications
Research has demonstrated the compound's role in synthesizing derivatives with antimicrobial properties. Such compounds have been shown to be effective against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Mathew, Chinnamanayakar & Ramanathan, 2020).
Synthesis of Biocides
The compound has been used in the synthesis of difluoroboron(III) complexes. These complexes have been explored for their fungicidal and bactericidal properties, indicating potential applications in agriculture and disease control (Saxena & Singh, 1994).
Antitubercular Agents
It has been a key component in synthesizing compounds with antitubercular activity. This underlines its importance in creating new treatments for tuberculosis, a significant global health issue (Bhoot, Khunt & Parekh, 2011).
Molecular Docking Studies
The compound has been involved in studies for molecular docking, which is essential in drug design and discovery. This highlights its role in the computational aspect of pharmaceutical research (Khumar, Ezhilarasi & Prabha, 2018).
Safety and Hazards
Propriétés
IUPAC Name |
1-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-8(17)11-6-7-12(18-11)9-4-2-3-5-10(9)13(14,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYOASMTISUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2684695.png)
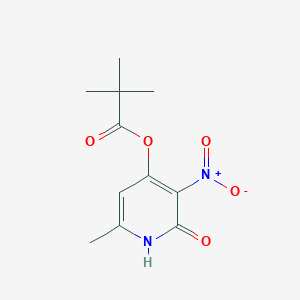
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2684697.png)
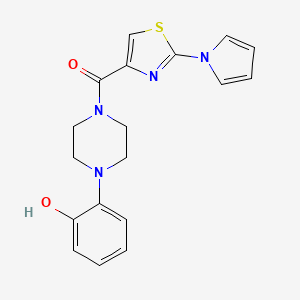

![2-((3-(4-fluoro-3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2684702.png)
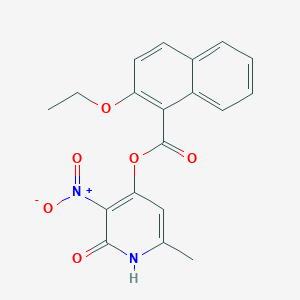
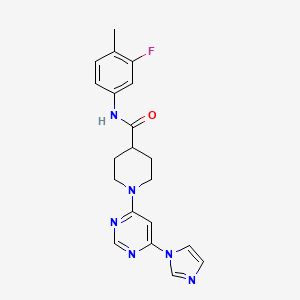
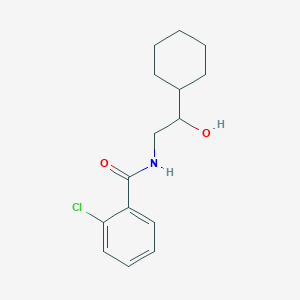
![N-[(4-fluorophenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2684710.png)
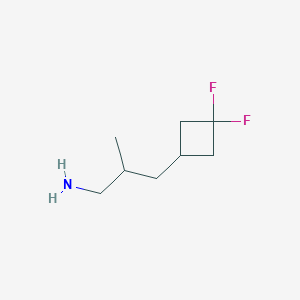
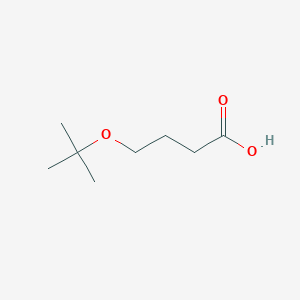
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2684713.png)
